molecular formula C8H12N2 B2647759 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1311317-67-5

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2647759
CAS No.: 1311317-67-5
M. Wt: 136.198
InChI Key: ZUAUMVVHFYDLGK-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One efficient route involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, along with various N6-substituted analogues depending on the starting materials used .

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cancer cell proliferation and migration . The exact pathways and molecular interactions depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-5-3-7-2-4-9-6-8(7)10/h3,5,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAUMVVHFYDLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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